
Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin is a coordination compound that features a cobalt ion coordinated to a porphyrin ring with four N-methyl-4-pyridyl groups and two cyano groups. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological systems, such as heme in hemoglobin.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin typically involves the following steps:
Synthesis of the Porphyrin Ring: The porphyrin ring can be synthesized through the condensation of pyrrole with an aldehyde, followed by oxidation.
Metalation: The porphyrin ring is then reacted with a cobalt salt, such as cobalt(II) chloride, under inert conditions to insert the cobalt ion into the ring.
Introduction of Cyano Groups: The cobalt-porphyrin complex is then treated with a cyanide source, such as sodium cyanide, to introduce the cyano groups.
Industrial Production Methods
Industrial production methods for such compounds are typically scaled-up versions of laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated processes.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation and Reduction: The cobalt center in Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin can undergo redox reactions, changing its oxidation state.
Substitution: The cyano groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Halides, phosphines.
Major Products
Oxidation: Higher oxidation state cobalt complexes.
Reduction: Lower oxidation state cobalt complexes.
Substitution: Complexes with different ligands replacing the cyano groups.
Wissenschaftliche Forschungsanwendungen
Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin has various applications in scientific research:
Chemistry: Used as a catalyst in organic reactions, such as oxidation and reduction.
Biology: Studied for its interactions with biological molecules and potential as a model for metalloenzymes.
Medicine: Investigated for its potential in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the development of sensors and materials with specific electronic properties.
Wirkmechanismus
The mechanism by which Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin exerts its effects involves coordination chemistry and redox reactions. The cobalt center can interact with various substrates, facilitating electron transfer and catalysis. The porphyrin ring provides a stable framework that can interact with light and other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cobalt(III)-porphyrin complexes: These compounds have similar structures but may have different axial ligands.
Iron(III)-porphyrin complexes: Similar in structure but with iron instead of cobalt.
Manganese(III)-porphyrin complexes: Another similar class with manganese as the central metal.
Uniqueness
Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin is unique due to the presence of cyano groups, which can significantly alter its electronic properties and reactivity compared to other cobalt-porphyrin complexes.
Eigenschaften
IUPAC Name |
cobalt(3+);5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide;dicyanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H36N8.2CN.Co/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;2*1-2;/h5-28H,1-4H3;;;/q+2;2*-1;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKNYHSTINXJMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.[C-]#N.[C-]#N.[Co+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H36CoN10+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
787.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129232-37-7 |
Source


|
| Record name | Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129232377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
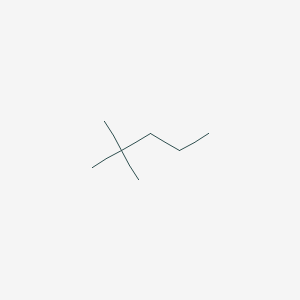

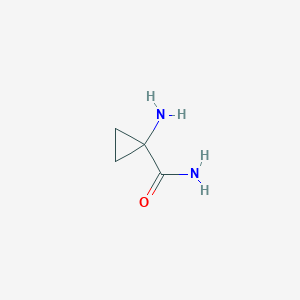
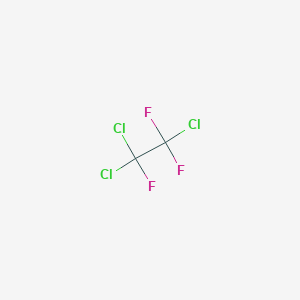
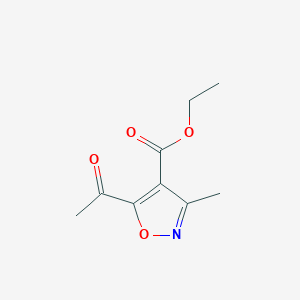
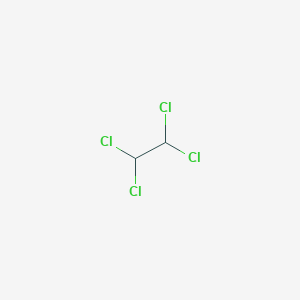
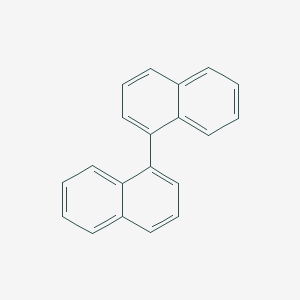
![(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]pentanedioic acid](/img/structure/B165205.png)
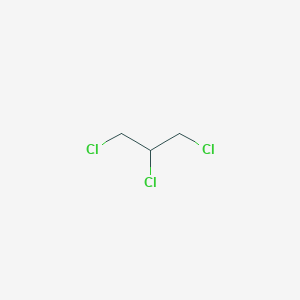
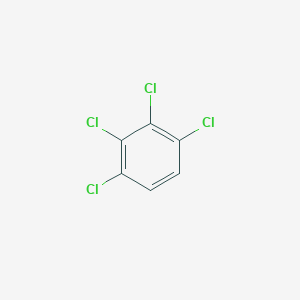
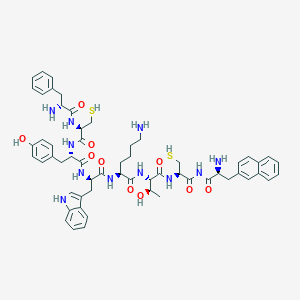
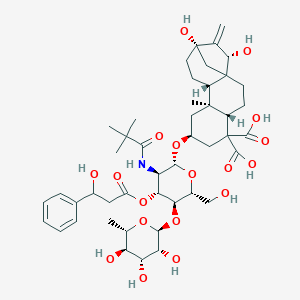
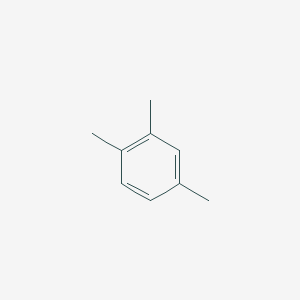
![2-[4-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B165219.png)
